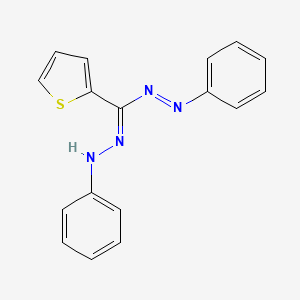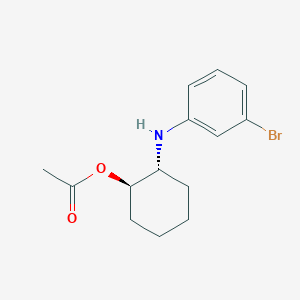
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexylacetate backbone with a 3-bromophenylamino substituent, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate typically involves the following steps:
Formation of the Cyclohexylacetate Backbone: This can be achieved through the esterification of cyclohexanol with acetic acid under acidic conditions.
Introduction of the 3-Bromophenylamino Group: This step involves the nucleophilic substitution reaction where the amino group is introduced to the cyclohexylacetate backbone using 3-bromoaniline as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanoic acid derivatives.
Reduction: Formation of cyclohexylamine or cyclohexanol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate involves its interaction with specific molecular targets. The bromophenylamino group can interact with enzymes or receptors, modulating their activity. The cyclohexylacetate backbone provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-((4-bromophenyl)amino)cyclohexylacetate: Similar structure but with the bromine atom in the para position.
Rel-(1R,2R)-2-((3-chlorophenyl)amino)cyclohexylacetate: Similar structure with a chlorine atom instead of bromine.
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylpropionate: Similar structure with a propionate group instead of acetate.
Uniqueness
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate is unique due to the specific positioning of the bromine atom and the cyclohexylacetate backbone, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
[(1R,2R)-2-(3-bromoanilino)cyclohexyl] acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(17)18-14-8-3-2-7-13(14)16-12-6-4-5-11(15)9-12/h4-6,9,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m1/s1 |
InChI Key |
LQBLDNLVQNFGCU-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=O)OC1CCCCC1NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
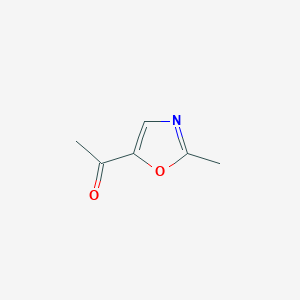
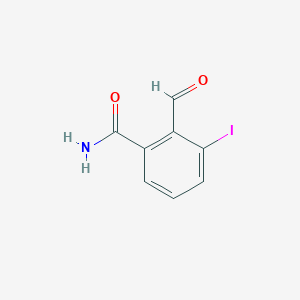

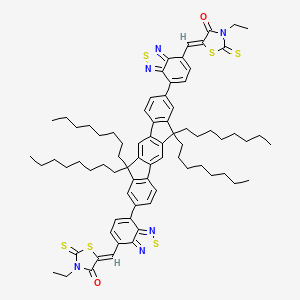
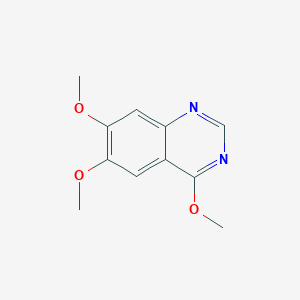
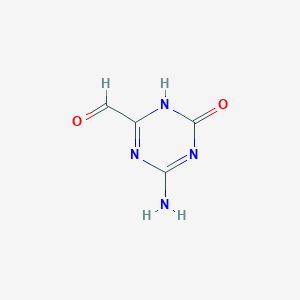
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
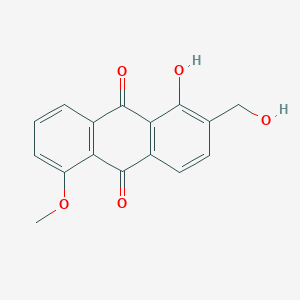

![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
